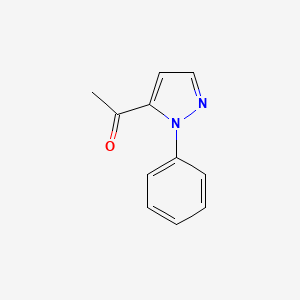

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone

Vue d'ensemble

Description

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone is an organic compound with the molecular formula C11H10N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone can be synthesized through several methods. One common approach involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction typically occurs under acidic conditions, using reagents such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize similar synthetic routes but are optimized for higher yields and cost-efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Nitro or halogen-substituted pyrazoles.

Applications De Recherche Scientifique

Basic Information

- Chemical Formula : C11H10N2O

- Molecular Weight : 186.21 g/mol

- Structural Characteristics : The compound features a phenyl group attached to a pyrazole ring, with an ethanone functional group contributing to its reactivity.

Safety Information

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone is classified as harmful if swallowed and can cause skin irritation, highlighting the importance of safety precautions during handling .

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, the biphenyl-pyridine hybrid containing a pyrazole moiety has shown to inhibit PD-1/PD-L1 interactions, which is critical in cancer immunotherapy .

Histone Deacetylase Inhibition

Another study indicated that certain pyrazole derivatives possess inhibitory activity against histone deacetylases, suggesting potential applications in cancer treatment by altering gene expression profiles associated with tumor progression .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving phenyl hydrazine and ethyl acetoacetate. This method yields high purity and good yield percentages .

Transition Metal-Catalyzed Reactions

Recent advancements in transition metal-catalyzed reactions have enabled the efficient synthesis of complex pyrazolo-fused structures. For example, Rh(III)-catalyzed [5 + 1] annulation reactions have been utilized to create diverse pyrazolo[1,5-a]quinazoline frameworks from phenyl-1H-pyrazol-5-amine . This demonstrates the versatility of this compound as a precursor in organic synthesis.

Agricultural Chemistry

Pyrazole derivatives are also recognized for their potential as agricultural chemicals. They have been explored for their efficacy as herbicides and fungicides due to their ability to interfere with specific biochemical pathways in plants and fungi .

Case Study 1: Anticancer Research

In a study published by MDPI, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity against various cell lines. The results indicated that these compounds exhibited promising cytotoxic effects, warranting further investigation into their mechanisms of action and therapeutic potential .

Case Study 2: Synthesis Optimization

A patent detailing an improved synthesis method for 1-(3-methyl-1-phenyl-1H-pyrazol-5-YL)piperazine highlighted the use of less toxic reagents while maintaining high yields. This method reflects ongoing efforts to enhance the safety and efficiency of synthesizing pyrazole derivatives for pharmaceutical applications .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Biphenyl-Pyridine Hybrid | Antitumor | |

| Histone Deacetylase Inhibitors | Cancer Treatment | |

| Pyrazolo-Fused Quinazolines | Synthetic Versatility |

Table 2: Synthesis Methods for this compound

Mécanisme D'action

The mechanism of action of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Phenyl-3-methyl-1H-pyrazol-5-YL)ethanone

- 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone

- 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone

Uniqueness

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Activité Biologique

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone, a compound featuring a pyrazole moiety, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various routes, often involving the reaction of phenylhydrazine with appropriate ketones or aldehydes to form the pyrazole ring. The synthesis methods have evolved to enhance yield and purity while minimizing environmental impact.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds similar to this compound show activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4d | E. coli | 15 | |

| 4h | S. aureus | 18 | |

| 4i | Pseudomonas aeruginosa | 17 |

These results suggest that modifications in the pyrazole structure can enhance antibacterial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study reported that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

These findings indicate that the presence of specific substituents on the pyrazole ring can modulate inflammatory responses effectively.

Anticancer Properties

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. For example, compounds derived from the pyrazole scaffold have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study found that certain derivatives inhibited cell proliferation significantly at low concentrations:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound X | MCF-7 (Breast Cancer) | 10 | |

| Compound Y | HeLa (Cervical Cancer) | 15 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Cyclooxygenase (COX) : Some studies indicate that pyrazole derivatives can selectively inhibit COX enzymes, which play a crucial role in inflammation.

- Modulation of Signaling Pathways : Pyrazoles may interfere with signaling pathways associated with cell proliferation and apoptosis, contributing to their anticancer effects.

Case Studies

Several case studies have explored the pharmacological potential of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A specific derivative was tested in a carrageenan-induced paw edema model in rats, demonstrating significant reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .

- Antibacterial Efficacy : Another study synthesized a series of pyrazole compounds and evaluated their antibacterial activity against multiple strains, revealing a strong correlation between structural modifications and enhanced antibacterial effects .

Propriétés

IUPAC Name |

1-(2-phenylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)11-7-8-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEPLNUVMOGCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697919 | |

| Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114998-59-3 | |

| Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.